Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester
Description
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester is a derivative of febuxostat (2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid), a non-purine selective xanthine oxidase inhibitor used to treat hyperuricemia and gout . The butyl ester variant replaces the carboxylic acid group with a butyl ester (-COOCH2CH2CH2CH3), altering its physicochemical and pharmacokinetic properties. This modification is part of a broader class of ester derivatives explored for prodrug development or intermediate synthesis in pharmaceutical manufacturing .
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
butyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-5-6-9-24-20(23)18-14(4)22-19(26-18)15-7-8-17(16(10-15)11-21)25-12-13(2)3/h7-8,10,13H,5-6,9,12H2,1-4H3 |
InChI Key |
ALRKPEGZMAFSQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester involves multiple steps, starting from the appropriate thiazole and phenyl derivatives. The key steps include:
Formation of the Thiazole Ring: This is typically achieved through a cyclization reaction involving a thioamide and a haloketone under acidic or basic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with butanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano and ester functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gout and hyperuricemia.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester involves its interaction with specific molecular targets. As a derivative of Febuxostat, it inhibits xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition reduces uric acid levels in the body, making it effective in the treatment of gout .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds Compared:
Febuxostat (Parent Acid) : C16H16N2O3S, MW 316.37 .
Ethyl Ester : C18H20N2O3S, MW 344.43 (CAS 160844-75-7) .
Butyl Ester : C19H22N2O3S (predicted), MW ~358.45 (estimated).
Data Table: Physicochemical Comparison
Key Observations :
- The butyl ester’s longer alkyl chain further amplifies lipophilicity compared to the ethyl ester, which may slow hydrolysis to the active acid form .
Pharmacokinetics and Metabolism
- Ethyl Ester : Acts as a prodrug, requiring hydrolysis by esterases to release febuxostat. Its shorter chain allows faster hydrolysis compared to butyl esters .
- Butyl Ester : The longer alkyl chain may delay hydrolysis, prolonging systemic exposure to the intact ester. This could influence dosing regimens in prodrug applications .
Pharmacological Activity
- Febuxostat : Directly inhibits xanthine oxidase, reducing uric acid production (IC50 ~1 nM) .
- Ester Derivatives : Inactive as esters; activity depends on hydrolysis to the free acid. Ethyl ester impurities lack therapeutic efficacy unless metabolized .
Stability and Polymorphism
Q & A
Basic Research Questions
Q. What established synthetic routes are available for synthesizing Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves three stages:
Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones, followed by methylation at the 4-position .
Phenyl Substituent Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-cyano-4-(2-methylpropoxy)phenyl group. Pinacol boronic esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester analogs) are common intermediates for cross-coupling .
Esterification : Reaction of the thiazole carboxylic acid with butanol under acidic or enzymatic catalysis. Key intermediates include the free carboxylic acid derivative and protected hydroxyl groups .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- HPLC-UV/HRMS : For purity assessment (>97% by GC/HPLC) and detection of co-eluting epimers or impurities, as highlighted in pharmacopeial guidelines .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 2-methylpropoxy vs. benzyloxy groups) and esterification completeness .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the thiazole core and substituted phenyl groups?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, with ligand optimization (e.g., SPhos for sterically hindered substrates) .
- Solvent Systems : Use polar aprotic solvents (DMF, THF) to enhance boronic ester reactivity. Evidence from similar thiazole esters suggests anhydrous conditions reduce side reactions .
- Reaction Monitoring : In-situ FTIR or LC-MS to track coupling progress and identify byproducts (e.g., deboronation) .
Q. What strategies resolve discrepancies between in vitro and in vivo metabolic stability data?
- Methodological Answer :
- Species-Specific Metabolism : Compare human liver microsomes vs. rodent models to identify interspecies enzyme variations (e.g., CYP450 isoforms) .
- Prodrug Analysis : Assess ester hydrolysis rates in plasma vs. target tissues using LC-MS/MS. Contradictions may arise from tissue-specific esterase activity .
- Impurity Interference : Re-evaluate purity thresholds (>97% GC) and isolate trace impurities (e.g., methyl ester byproducts) via preparative HPLC .
Q. How do researchers design stability studies under varied environmental conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., ester hydrolysis or thiazole ring oxidation) .
- pH-Dependent Stability : Use buffered solutions (pH 1–9) to simulate gastrointestinal or physiological conditions. Monitor via HPLC for degradation products like the free carboxylic acid .
- Long-Term Storage : Store under inert gas (N₂/Ar) at –20°C, with periodic purity checks to validate shelf life .
Data Contradiction and Validation
Q. How should conflicting cytotoxicity data across cell lines be addressed?
- Methodological Answer :
- Dose-Response Replication : Use standardized cell viability assays (MTT, ATP luminescence) across multiple passages to rule out batch variability .
- Solvent Control Validation : Ensure DMSO concentrations (<0.1%) do not artifactually modulate results, as noted in pharmacological studies .
- Transcriptomic Profiling : Compare gene expression in sensitive vs. resistant cell lines to identify off-target effects or metabolic activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
